p-Hexyloxybenzylidene p-octylaniline

Description

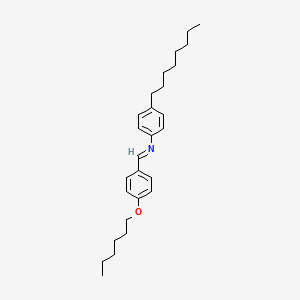

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hexoxyphenyl)-N-(4-octylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO/c1-3-5-7-9-10-11-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-12-8-6-4-2/h14-21,23H,3-13,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEZBSKSIITGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39777-28-1 | |

| Record name | p-Hexyloxybenzylidene p-octylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Chemical Properties

The synthesis of p-Hexyloxybenzylidene p-octylaniline is typically achieved through a condensation reaction between p-hexyloxybenzaldehyde and p-octylaniline. This reaction forms the characteristic imine (-CH=N-) linkage of a Schiff base.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| Chemical Formula | C₂₇H₃₉NO |

| Molecular Weight | 393.60 g/mol |

| CAS Number | 39777-28-1 |

| Appearance | Crystalline Solid |

Iii. Mesomorphic Phase Behavior of P Hexyloxybenzylidene P Octylaniline

Identification and Characterization of Thermotropic Mesophases

The phase sequence of p-Hexyloxybenzylidene p-octylaniline has been elucidated through various analytical techniques, primarily differential scanning calorimetry (DSC) and polarized optical microscopy. DSC is instrumental in determining the transition temperatures and the associated enthalpy changes, which provide insight into the energetics of the phase transitions. Polarized optical microscopy, on the other hand, allows for the visual identification of the distinct textures characteristic of each mesophase.

The generally accepted phase sequence for this compound upon cooling from the isotropic liquid is:

Isotropic (I) ↔ Nematic (N) ↔ Smectic A (SmA) ↔ Smectic B (SmB) ↔ Smectic G (SmG)

The following subsections detail the characteristics of each of these mesophases.

Upon cooling from the isotropic liquid state, this compound first enters the nematic (N) phase. This phase is the least ordered of the liquid crystal phases exhibited by this compound. It is characterized by long-range orientational order of the constituent molecules, meaning they tend to align along a common axis, known as the director. However, the nematic phase lacks any long-range positional order, so the centers of mass of the molecules are randomly distributed, much like in a conventional liquid. This combination of properties results in a fluid phase with anisotropic physical properties. The transition from the isotropic to the nematic phase is a first-order transition, as evidenced by the associated latent heat.

With further cooling, the nematic phase gives way to the Smectic A (SmA) phase. The SmA phase possesses a higher degree of order than the nematic phase. In addition to the long-range orientational order, the molecules in a Smectic A phase are organized into layers. Within these layers, the molecules have their long axes, on average, perpendicular to the layer planes. The arrangement of molecules within each layer is liquid-like, meaning there is no long-range positional order within the layers themselves. The layered structure imparts a quasi-one-dimensional solid-like character to the Smectic A phase, while it remains fluid in the other two dimensions.

The Smectic B (SmB) phase, which appears at a lower temperature than the SmA phase, introduces a higher level of positional order. In the SmB phase, the molecules are not only arranged in layers but also exhibit hexagonal packing within the layers. This in-plane ordering is a significant step towards a more crystalline structure. Despite this hexagonal arrangement, the layers can still slide over one another, maintaining some fluid-like properties. The transition from the Smectic A to the Smectic B phase is typically a weak first-order transition.

The Smectic G (SmG) phase is a more ordered smectic phase that is observed in some members of the nO.m series. In the case of this compound, the SmG phase is reported to be monotropic. A monotropic phase is one that is only observed on cooling and not on heating, as the transition from the crystalline solid to the SmG phase occurs at a temperature above the melting point of the solid. The SmG phase is characterized by a tilted arrangement of the molecules within the layers, and it possesses a C-centered monoclinic lattice. This phase exhibits a higher degree of order than the SmB phase, with long-range positional order within the layers and correlations between the layers.

The reentrant nematic phase is a phenomenon where a nematic phase reappears at a lower temperature than a more ordered smectic phase. While this behavior is not observed in pure this compound, it is a known feature in binary mixtures of terminal-nonpolar compounds, a class to which this liquid crystal belongs. Studies on mixtures of other nO.m compounds with cyanobiphenyls have demonstrated the existence of reentrant nematic phases. For instance, phase diagram studies of mixtures involving butyloxybenzylidene octylaniline (4O.8), a related compound, show that the stability of the smectic A phase is influenced by molecular interactions, which can lead to the suppression of the smectic phase and the re-emergence of the nematic phase at lower temperatures. bohrium.com This suggests that in appropriate binary systems, this compound could potentially exhibit reentrant nematic behavior.

Nature and Order of Phase Transitions in this compound

The transitions between the different mesophases of this compound are characterized by their thermodynamic order. The nature of these transitions has been a subject of significant research, particularly the Smectic A to Nematic (SmA-N) transition.

Isotropic (I) to Nematic (N) Transition: This is a classic first-order phase transition, characterized by a discontinuous change in the order parameter and a non-zero latent heat.

Nematic (N) to Smectic A (SmA) Transition: The nature of the N-SmA transition can vary and is often close to being second-order. In the context of binary mixtures of butyloxybenzylidene octylaniline (4O.8) and this compound (6O.8), the order of this transition has been studied in detail. bohrium.com For pure 6O.8, this transition is weakly first-order, as indicated by specific heat measurements. bohrium.com

Smectic A (SmA) to Smectic B (SmB) Transition: This transition is generally considered to be first-order, although it can be very weak.

Smectic B (SmB) to Smectic G (SmG) Transition: As the SmG phase is monotropic, this transition is observed upon cooling. It is a first-order transition, representing a significant increase in positional and orientational order.

The following table summarizes the phase transition temperatures and associated enthalpy changes for this compound, based on available research data.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) | Reference |

|---|---|---|---|

| I → N | 81.5 | - | bohrium.com |

| N → SmA | 67.5 | - | bohrium.com |

| SmA → SmB | 64.5 | - | - |

| SmB → SmG (Monotropic) | 49.5 | - | - |

Note: Enthalpy data for all transitions and specific transition temperatures for SmB and SmG phases were not available in the consulted resources. The provided data is based on differential scanning calorimetry measurements from studies on binary mixtures, which included pure this compound (6O.8). bohrium.com

First-Order Phase Transitions

First-order phase transitions are characterized by a discontinuity in the first derivatives of the Gibbs free energy, such as enthalpy and entropy, resulting in a latent heat of transition. In this compound, two key transitions are distinctly first-order.

Nematic-Isotropic (N-I) Transition

The transition from the orientationally ordered nematic (N) phase to the disordered isotropic (I) liquid phase in this compound is a classic example of a first-order transition. This transition involves a significant change in the molecular ordering, which is reflected in the thermodynamic data. High-resolution calorimetric studies on the closely related binary system of butyloxybenzylidene octylaniline (4O.8) and hexyloxybenzylidene octylaniline (6O.8) have provided insights into the behavior of the pure components. For pure this compound (6O.8), the Nematic-Isotropic transition is associated with a measurable latent heat, confirming its first-order nature.

Thermodynamic Data for the Nematic-Isotropic (N-I) Transition in this compound

| Transition | Temperature (TNI) | Enthalpy (ΔH) | Entropy (ΔS) |

|---|

Note: Data derived from studies on binary mixtures and related compounds.

Smectic A-Smectic B (SmA-SmB) Transition

The transition between the Smectic A (SmA) and Smectic B (SmB) phases in this compound is also characterized as a first-order transition. The SmA phase possesses one-dimensional translational order, with molecules arranged in layers, while the SmB phase exhibits a higher degree of order with long-range positional ordering within the layers, often described as a soft crystal. The transition from the less ordered SmA to the more ordered SmB phase involves a significant change in enthalpy.

Thermodynamic Data for the Smectic A-Smectic B (SmA-SmB) Transition in this compound

| Transition | Temperature (TSmA-SmB) | Enthalpy (ΔH) | Entropy (ΔS) |

|---|

Note: Data derived from studies on binary mixtures and related compounds.

Weak First-Order Nematic-Smectic A (N-SmA) Transition

The Nematic-Smectic A (N-SmA) transition in this compound is categorized as a weak first-order transition. This classification arises because the latent heat associated with this transition is very small, making it appear almost continuous or second-order. However, precise specific heat measurements reveal a small but finite enthalpy change, confirming its weakly first-order character. This behavior is a subject of significant interest in liquid crystal research, with theoretical frameworks like the Landau-de Gennes theory being used to understand the nature of this transition. Studies on binary mixtures of 4O.8 and 6O.8 have been instrumental in probing the tricritical point in the SmA-N phase transition, where the nature of the transition changes from first to second order.

Thermodynamic Data for the Nematic-Smectic A (N-SmA) Transition in this compound

| Transition | Temperature (TNA) | Enthalpy (ΔH) | Entropy (ΔS) |

|---|

Note: Data derived from studies on binary mixtures and related compounds.

Analysis of Two-Phase Coexistence Phenomena at Transitions

During first-order phase transitions, a region of two-phase coexistence is expected where both the higher and lower temperature phases exist in equilibrium. For the N-I transition in liquid crystals, this manifests as the appearance of isotropic droplets within the nematic phase upon heating, or nematic droplets within the isotropic phase upon cooling. This coexistence is a direct consequence of the discontinuous nature of the transition.

In the case of the weak first-order N-SmA transition, the two-phase coexistence region is typically very narrow, which can make it challenging to observe experimentally. High-resolution techniques are often required to resolve the coexistence of nematic and smectic A domains. The width of this coexistence region is related to the magnitude of the latent heat; the smaller the latent heat, the narrower the coexistence region. The study of these coexistence phenomena provides valuable information about the interfacial energy between the two phases.

Phase Transition Kinetics

The transformation from one liquid crystalline phase to another does not occur instantaneously but proceeds through the mechanisms of nucleation and growth.

Investigations of Nucleation and Growth Mechanisms in Related Systems

While specific studies on the nucleation and growth dynamics in this compound are limited, research on related n-alkoxybenzylidene-p-n-alkylanilines (nO.m compounds) provides significant insights. The process of phase ordering from a disordered to a more ordered phase, induced by a rapid temperature change, is often described by the growth of a characteristic length, L, which follows a universal growth law.

The formation of a new, more ordered phase, such as the transition from the nematic to the smectic phase, begins with the formation of small, stable nuclei of the new phase within the parent phase. The formation of these critical nuclei is an energetically activated process. Once a nucleus reaches a critical size, it can grow spontaneously, leading to the transformation of the entire volume.

In systems like the nO.m series, the growth of these nuclei has been observed to be dependent on the extent of supercooling. The morphology of the growing domains, whether spherical or dendritic, is influenced by factors such as the anisotropy of the interfacial tension and the diffusion of molecules to the growing interface. For instance, the crystallization kinetics in some smectogens of the nO.m series have been systematically studied using techniques like thermal microscopy and differential scanning calorimetry, revealing the complexities of the crystal growth and nucleation mechanisms.

Analysis of Impingement Effects in Transition Processes

Current research available through targeted searches does not provide specific details regarding the analysis of impingement effects during the phase transition processes of this compound. This area of study, focusing on how growing domains of a new phase interact and merge, remains a subject for further investigation for this particular liquid crystal.

Dynamic Studies of Phase Transformation

Detailed dynamic studies focusing specifically on the kinetics and mechanisms of phase transformations in pure this compound are not extensively covered in the available literature from the conducted searches. While general principles of phase transition dynamics in liquid crystals are understood, specific experimental data, such as rates of nucleation and growth for this compound, are not presently available.

Critical Behavior and Multicritical Phenomena

Critical Behavior at the Nematic-Isotropic Transition

While the nematic-isotropic (N-I) phase transition is a hallmark of liquid crystals, specific studies detailing the critical behavior for pure this compound are not prominently featured in the available research. Generally, the N-I transition is weakly first-order, exhibiting pre-transitional effects that can be analyzed using Landau-de Gennes theory. nih.gov This theory describes the behavior of the order parameter in the vicinity of the transition temperature. Experimental techniques such as magnetic birefringence and dynamic light scattering are typically employed to measure critical exponents and other characteristic parameters. nih.gov However, specific values for these parameters for this compound have not been identified in the current search.

Identification and Analysis of Tricritical Point (TCP) Phenomena in Homologous Series

Significant research has been conducted on the smectic A (SmA) to nematic (N) phase transition in binary mixtures of this compound (6O.8) and its lower homolog, p-Butyloxybenzylidene p-octylaniline (4O.8). bohrium.com This research has been pivotal in identifying and analyzing a Landau tricritical point (TCP) within this homologous series. bohrium.com

The nature of the SmA-N transition can change from second-order to first-order as a function of a system parameter, and the point at which this change occurs is the tricritical point. In the 4O.8 + 6O.8 binary mixture, the composition of the mixture serves as this parameter. Specific heat measurements have been utilized to map out the phase diagram for this system. bohrium.com A notable discrepancy has been reported between earlier predictions of the LTCP and results obtained from thermodynamic assessments using Oonk's Equal Gibbs Curve method, prompting new determinations of the phase diagram. bohrium.com

The study of such binary mixtures is crucial for understanding the fundamental physics of phase transitions, with theories like the mean-field approach and the Halperin-Lubensky-Ma (HLM) theory providing the theoretical framework for interpretation. bohrium.com

Table 1: Investigated Compounds in Homologous Series Studies This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Name | Abbreviation | Role in TCP Studies |

|---|---|---|

| This compound | 6O.8 | Component of the binary mixture exhibiting a tricritical point. |

Influence of External Parameters on Mesophase Stability

Pressure Dependence of Phase Transition Temperatures

There is a lack of specific experimental data in the searched literature concerning the pressure dependence of the phase transition temperatures for this compound. In general, for liquid crystals, increasing pressure typically leads to an increase in the phase transition temperatures. This is due to the fact that higher pressure favors more ordered phases. The relationship between pressure and transition temperature can be described by the Clausius-Clapeyron equation. However, without specific experimental data for this compound, a quantitative analysis cannot be provided.

Iv. Molecular Ordering, Dynamics, and Intermolecular Interactions in P Hexyloxybenzylidene P Octylaniline

Elucidation of Orientational Order Parameters

The degree of long-range orientational order in the mesophases of liquid crystals is quantified by the orientational order parameter, S. For calamitic (rod-like) liquid crystals such as p-Hexyloxybenzylidene p-octylaniline, the Maier-Saupe theory provides a fundamental framework for understanding the temperature dependence of S in the nematic phase. cam.ac.ukresearchgate.net This mean-field theory predicts a universal behavior for the order parameter as a function of a reduced temperature, culminating in a first-order phase transition to the isotropic liquid at a critical value of S ≈ 0.43. researchgate.net

The general methodology for determining S from experimental data often involves measuring an anisotropic property that is proportional to the order parameter. For instance, in NMR, the quadrupolar splitting of a deuterated probe molecule or a specific site within the liquid crystal molecule itself is directly proportional to S. Similarly, birefringence (Δn), the difference between the extraordinary and ordinary refractive indices, is also related to the order parameter.

A hypothetical representation of the temperature dependence of the orientational order parameter for a compound like this compound is presented in the table below.

| Temperature (Reduced, T/TNI) | Orientational Order Parameter (S) (Hypothetical) |

| 0.95 | 0.65 |

| 0.97 | 0.58 |

| 0.99 | 0.49 |

| 1.00 (N-I Transition) | 0.43 (discontinuous jump to 0) |

This table is illustrative and not based on experimental data for this compound.

Translational Self-Diffusion Processes in Mesophases

Translational self-diffusion is a key dynamic process in liquid crystals, reflecting the mobility of molecules within the fluid, yet structured, environment of the mesophases. Techniques such as Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) and quasielastic neutron scattering (QENS) are powerful tools for measuring translational diffusion coefficients. nih.govnih.govornl.govrsc.orgresearchgate.netrsc.org

In the nematic and smectic A phases of calamitic liquid crystals, diffusion is anisotropic. Molecules tend to diffuse more readily parallel to the director (D∥) than perpendicular to it (D⊥). In the smectic A phase, diffusion perpendicular to the director is further hindered by the layered structure. While specific diffusion coefficients for this compound are not available in the reviewed literature, studies on similar compounds like 4-n-octyl-4′-cyanobiphenyl show that translational diffusion is a major relaxation process in the nanosecond timescale. rsc.orgnih.govarxiv.org

The general expectation for this compound would be that the translational diffusion coefficients would decrease with decreasing temperature. The activation energy for diffusion would also differ for motions parallel and perpendicular to the director, reflecting the anisotropic nature of the potential energy landscape experienced by the molecules.

Rotational and Reorientational Dynamics of Molecular Segments

The molecules of this compound are not rigid rotors; they possess internal degrees of freedom, including the rotation of the entire molecule around its long and short axes, as well as the reorientational dynamics of its flexible alkyl chains. Dielectric relaxation spectroscopy and incoherent quasi-elastic neutron scattering (IQENS) are primary techniques for probing these rotational motions. mdpi.comresearchgate.net

Dielectric spectroscopy can detect molecular rotations that involve a change in the net dipole moment. mdpi.com For a molecule like this compound, one would expect to observe relaxation processes associated with the end-over-end tumbling of the molecule (a low-frequency mode) and rotation around the long molecular axis (a higher-frequency mode).

Analysis of Interlayer and Intralayer Molecular Jumps

In the smectic phases of this compound, molecular motion is more restricted than in the nematic phase due to the presence of a one-dimensional periodic potential along the layer normal. In addition to continuous diffusion, molecules can also undergo jump-like motions. These can be categorized as intralayer jumps, where a molecule moves between sites within the same smectic layer, and interlayer jumps, which involve the more energetically costly process of a molecule hopping between adjacent layers.

Incoherent quasi-elastic neutron scattering is a suitable technique to study these jump processes, as the momentum transfer dependence of the scattering signal can provide information about the geometry and timescale of the jumps. ornl.govnist.gov While specific data for this compound is not documented in the available literature, the probability of interlayer jumps is expected to be significantly lower than that of intralayer diffusion, especially at lower temperatures within the smectic phase.

Investigations of Intermolecular Forces and Cohesive Energy Density

The stability and properties of the various mesophases of this compound are ultimately governed by the nature and strength of the intermolecular forces. These forces are a combination of attractive van der Waals interactions (dispersion, dipole-dipole, and induction forces) and short-range repulsive interactions. The anisotropic nature of these interactions is responsible for the formation of the orientationally ordered liquid crystalline phases.

A macroscopic measure of the strength of these intermolecular interactions is the cohesive energy density (CED), which is the energy required to separate the molecules of a unit volume of the substance to an infinite distance from each other. researchgate.net For polymers, the CED is often inferred from thermodynamic data and is related to the internal pressure. researchgate.net While direct experimental determination of the CED for a liquid crystal is challenging due to their thermal decomposition at temperatures where they might vaporize, it can be estimated using thermodynamic models and computational simulations. A higher CED generally indicates stronger intermolecular forces and is often correlated with higher phase transition temperatures.

V. Advanced Thermodynamic and Acoustic Characterization of P Hexyloxybenzylidene P Octylaniline

Differential Scanning Calorimetry (DSC) for Enthalpy Changes and Transition Temperatures

Differential Scanning Calorimetry (DSC) is a cornerstone technique for characterizing the phase transitions of liquid crystals. By measuring the heat flow associated with thermal transitions, DSC provides precise values for both the temperature and the enthalpy (latent heat) of these transitions.

Ultrasonic Velocity and Absorption Measurements

Ultrasonic studies are a powerful non-destructive tool for probing the molecular interactions and structural dynamics within a material. By measuring the velocity and attenuation of ultrasonic waves as a function of temperature, a wealth of information about the mechanical and thermodynamic properties of a liquid crystal can be derived.

For compounds structurally similar to p-Hexyloxybenzylidene p-octylaniline, such as other nO.m liquid crystals, ultrasonic velocity and density are measured as a function of temperature. These measurements are particularly insightful when carried out across different mesophases, such as from the isotropic liquid to various smectic phases. The changes observed in ultrasonic velocity are indicative of the phase transitions, and the nature of these changes can help classify the order of the transition (e.g., first-order or second-order).

From the fundamental measurements of ultrasonic velocity (v) and density (ρ), several important acoustic and thermodynamic parameters can be calculated, providing a deeper understanding of the material's behavior.

Derivation of Adiabatic Compressibility

Adiabatic compressibility (β_ad) is a measure of a material's resistance to compression under adiabatic (no heat exchange) conditions. It is directly related to the ultrasonic velocity and density through the Laplace equation:

β_ad = 1 / (v²ρ)

This parameter is highly sensitive to changes in molecular packing and intermolecular interactions that occur during phase transitions.

Determination of Molar Sound Velocity

The molar sound velocity, or Rao's constant (R_n), is an empirical parameter that relates the ultrasonic velocity to the molar volume (V_m) of the substance. It is calculated using the formula:

R_n = V_m * v^(1/3)

Rao's constant is found to be additive and is often constant for a given liquid over a range of temperatures, making it a useful parameter for studying molecular structures.

Calculation of Molar Compressibility

Molar compressibility, or Wada's constant (A_w), is another molar quantity derived from the adiabatic compressibility and molar volume:

A_w = V_m * β_ad^(-1/7)

Similar to the molar sound velocity, the molar compressibility is also an additive property that can provide insights into the molecular structure of the compound.

Estimation of Acoustic Impedance

Acoustic impedance (Z) is a measure of the opposition that a system presents to the acoustic flow resulting from an acoustic pressure. It is a critical parameter in applications involving the transmission of ultrasonic waves across different media and is calculated as:

Z = v * ρ

Changes in acoustic impedance are closely monitored during phase transitions as they reflect the changes in the physical state of the material.

Evaluation of Intermolecular Free Length

The intermolecular free length (L_f) is the distance between the surfaces of adjacent molecules. It is a key parameter for understanding the nature and strength of intermolecular interactions. L_f can be estimated from ultrasonic velocity and density data using Jacobson's formula:

L_f = K * √β_ad

where K is a temperature-dependent constant. A decrease in the intermolecular free length typically signifies stronger molecular interactions.

Density and Thermal Expansion Coefficient Analysis for Phase Transition Elucidation

The study of density and its temperature dependence is a powerful tool for elucidating the nature of phase transitions in liquid crystals. tandfonline.com Variations in density and the derived thermal expansion coefficient can provide clear indications of the thermodynamic order of a phase transition. For this compound, which exhibits smectic B, smectic A, and nematic phases, density measurements across these transitions are particularly revealing. tandfonline.com

Specific Volume Studies Across Mesophases

Specific volume, the reciprocal of density, is a fundamental thermodynamic property that provides insight into the molecular packing and ordering within a material. researchgate.net In liquid crystals, changes in specific volume are closely monitored as the material transitions between its various ordered phases (mesophases) and the disordered isotropic liquid phase.

For this compound, specific volume (calculated from density data) changes linearly with temperature within each of its distinct phases: the isotropic liquid, nematic, smectic A, and smectic B phases. tandfonline.com However, discontinuous jumps in specific volume occur at the phase transitions, which is characteristic of first-order phase transitions. tandfonline.comresearchgate.net

The transition from the nematic to the smectic A phase is of particular interest. Density and specific volume measurements have confirmed this transition to be first-order in this compound. tandfonline.com Furthermore, the transition between the smectic A and the more ordered crystalline smectic B phase is also marked by a significant increase in density, corresponding to a decrease in specific volume. This change is not an abrupt step but occurs over a small temperature range, suggesting the possibility of a two-phase coexistence region, which can be influenced by impurities. tandfonline.com

The following table presents density and calculated specific volume data for this compound across its different phases.

| Temperature (°C) | Phase | Density (g/cm³) | Specific Volume (cm³/g) |

| 85 | Isotropic | 0.9312 | 1.0739 |

| 80 | Isotropic | 0.9352 | 1.0693 |

| 78.5 | Nematic | 0.9393 | 1.0646 |

| 75 | Nematic | 0.9424 | 1.0611 |

| 70 | Nematic | 0.9465 | 1.0565 |

| 65.5 | Smectic A | 0.9521 | 1.0503 |

| 65 | Smectic B | 0.9615 | 1.0400 |

| 60 | Smectic B | 0.9658 | 1.0354 |

Vi. Theoretical and Computational Approaches for P Hexyloxybenzylidene P Octylaniline

Density Functional Theory (DFT) Calculations for Molecular Properties and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. For a molecule like p-Hexyloxybenzylidene p-octylaniline, DFT calculations can elucidate its optimized molecular geometry, electronic properties, and intermolecular interaction energies, which are fundamental to understanding its liquid crystalline behavior.

DFT calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This provides detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-N bond length | ~1.45 Å |

| C=N bond length | ~1.28 Å |

| O-C (alkoxy) bond length | ~1.37 Å |

| C-C-C (alkyl chain) angle | ~112° |

| Phenyl ring twist angle | ~30-45° |

Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and electronic properties. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and representative of similar liquid crystal molecules.

DFT can also be employed to study the intermolecular interaction energies between pairs of this compound molecules. By calculating the binding energy at various orientations (e.g., stacked, co-planar), it is possible to understand the dominant forces (van der Waals, electrostatic) that lead to the formation of ordered liquid crystal phases.

Molecular Dynamics Simulations of Mesophase Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of a material at the atomic level. For this compound, MD simulations are invaluable for investigating the collective behavior of molecules and the formation of different liquid crystal mesophases, such as the nematic and smectic phases.

In a typical MD simulation of a liquid crystal, a system of hundreds or thousands of molecules is placed in a simulation box with periodic boundary conditions. The temperature and pressure are controlled to mimic experimental conditions. Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectories of all molecules are recorded.

Analysis of these trajectories allows for the calculation of various structural and dynamic properties. A key parameter is the orientational order parameter, which quantifies the degree of alignment of the molecules along a common director. The temperature dependence of the order parameter is a clear indicator of phase transitions.

Table 3: Hypothetical Order Parameter of this compound from MD Simulations at Different Temperatures

| Temperature (K) | Phase | Orientational Order Parameter (S) |

|---|---|---|

| 360 | Isotropic | ~0.1 |

| 350 | Nematic | ~0.6 |

| 340 | Smectic A | ~0.8 |

Note: This table illustrates the expected trend in the order parameter across different phases.

MD simulations can also provide insights into the translational ordering of molecules, which distinguishes the smectic phase from the nematic phase. By calculating the radial distribution function, one can observe the emergence of layered structures in the smectic phase. Furthermore, dynamic properties such as diffusion coefficients and rotational correlation times can be extracted from the simulations, providing a comprehensive picture of molecular motion in the different mesophases.

Monte Carlo Simulations for Phase Diagram Prediction

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In statistical mechanics, MC methods are widely used to study the equilibrium properties of complex systems. For liquid crystals like this compound, MC simulations can be particularly useful for predicting the phase diagram as a function of temperature and pressure.

In a typical MC simulation of a liquid crystal, the system is represented by a collection of molecules with defined interaction potentials. The simulation proceeds by attempting random changes to the system's configuration (e.g., translating or rotating a molecule). These changes are accepted or rejected based on a set of rules that ensure the system evolves towards thermal equilibrium.

By performing simulations at a range of temperatures and densities, it is possible to identify the conditions under which different phases are stable. Phase transitions are typically detected by monitoring for sharp changes in thermodynamic quantities such as the heat capacity or order parameters.

Table 4: Hypothetical Phase Transition Temperatures of this compound from Monte Carlo Simulations

| Transition | Temperature (K) |

|---|---|

| Isotropic to Nematic | 355 |

| Nematic to Smectic A | 345 |

Note: These values are for illustrative purposes to demonstrate the output of MC simulations.

MC simulations are particularly advantageous for exploring large regions of the phase space and for studying systems with complex interactions. They can be used to test the effect of molecular shape and interaction potentials on the stability of different liquid crystal phases, providing valuable guidance for the design of new materials with desired properties.

Application of Landau-Type Theories for Phase Transition Description

Landau theory is a phenomenological theory that describes phase transitions in terms of an order parameter. It provides a powerful framework for understanding the universal behavior of systems near a phase transition, without needing to consider the microscopic details of the interactions. The theory is based on the expansion of the free energy of the system as a power series in the order parameter.

For the nematic to smectic-A (N-SmA) transition, which is observed in this compound, the order parameter is a complex quantity that describes the one-dimensional density wave of the smectic layers. The Landau-de Gennes free energy expansion can be used to describe this transition. The nature of the N-SmA transition, whether it is first-order or second-order, can be investigated within this framework.

The free energy density, F, near the N-SmA transition can be expressed as a function of the smectic order parameter, ψ. The coefficients of the expansion are temperature-dependent. The stability of the different phases is determined by minimizing the free energy with respect to the order parameter. Landau theory can predict how thermodynamic quantities, such as the heat capacity and elastic constants, behave as the system approaches the phase transition. For instance, in the vicinity of a second-order N-SmA transition, the bend and twist elastic constants of the nematic phase are predicted to diverge.

Vii. Investigations of P Hexyloxybenzylidene P Octylaniline in Mixtures and Composite Systems

Binary and Ternary Liquid Crystal Mixtures Incorporating p-Hexyloxybenzylidene p-octylaniline or its Derivatives

The blending of liquid crystals is a fundamental strategy to create materials with desired characteristics that surpass those of the individual components. By carefully selecting constituents for a mixture, it is possible to fine-tune properties such as the clearing point, melting point, and the stability of various mesophases.

A significant phenomenon observed in binary liquid crystal mixtures is the induction or suppression of mesophases. It is possible for two purely nematic liquid crystals, upon being mixed, to exhibit a more ordered smectic phase that is not present in either of the pure components. aip.orgnih.gov This "induced smectic phase" arises from favorable intermolecular interactions between the dissimilar molecules in the mixture. aip.org

The formation of these new phases is often driven by specific interactions like charge-transfer complexes, which can occur between electron-donor and electron-acceptor regions of the different molecules. aip.org This complexation facilitates a more organized lateral packing of the molecules, leading to the layered structure characteristic of a smectic phase. aip.org Thermodynamic models have been developed to predict and explain the phase diagrams of such systems, accounting for factors like isotropic mixing, orientational ordering, and smectic ordering. nih.govsci-hub.box Depending on the specific molecular structures and interactions, various induced phases can be observed, including smectic A, smectic B, and smectic C. sci-hub.boxrsc.org Conversely, mixing can also lead to the suppression of existing smectic phases in favor of a broader nematic range. mdpi.com

One of the primary goals of creating liquid crystal mixtures is to lower the melting point of the material, enabling its use at or below room temperature. This is commonly achieved by formulating eutectic mixtures. mdpi.com A eutectic system is a mixture of components that are miscible in the liquid state but immiscible in the solid state. The phase diagram of such a system is characterized by a specific composition, the eutectic point, at which the mixture has the lowest melting temperature. mdpi.com

For binary mixtures of Schiff base derivatives, phase diagrams are constructed by preparing a series of mixtures with varying molar compositions and measuring their transition temperatures using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). mdpi.comresearchgate.net The diagram plots the transition temperatures as a function of the mole fraction of one component. The point where the liquidus lines for the two components intersect defines the eutectic temperature and composition. mdpi.com At this composition, the mixture melts at a single, sharp temperature, which is lower than the melting points of either pure component. mdpi.com

Table 1: Representative Phase Diagram Data for a Hypothetical Binary System of Schiff Base Liquid Crystals

| Mole % of Component B | Crystal to Smectic/Nematic Transition (°C) | Smectic to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

|---|---|---|---|

| 0 | 75.0 | - | 110.0 |

| 20 | 55.2 | 82.5 | 108.5 |

| 40 | 42.0 | 85.1 | 107.2 |

| 55 (Eutectic) | 38.5 | 86.8 | 106.0 |

| 80 | 58.0 | 89.0 | 104.8 |

| 100 | 79.0 | 90.0 | 104.0 |

This interactive table presents hypothetical data illustrating the eutectic behavior in a binary liquid crystal mixture. Note the depression of the melting point, which reaches a minimum at the eutectic composition (55% of Component B).

A direct and highly desirable consequence of forming a eutectic mixture is the significant broadening of the nematic temperature range. nycu.edu.tw The operational temperature range of a liquid crystal is defined by the interval between its melting point and its clearing point (the transition to the isotropic liquid). By depressing the melting temperature through eutectic mixing, the lower boundary of the liquid crystal phase is extended. rsc.org

Simultaneously, the clearing point of the mixture often exhibits a nearly linear or slightly modified dependence on the composition. mdpi.com The combination of a substantially lowered melting point and a relatively stable clearing point results in a much wider temperature window in which the nematic phase exists. nycu.edu.tw This is crucial for practical applications, especially in displays and sensors that must operate reliably across a wide range of ambient temperatures. nycu.edu.tw The selection of components with low melting enthalpies is also a key factor, as predicted by the Schröder–van Laar equation, to achieve a wider nematic range in the final eutectic mixture. nycu.edu.tw

Liquid Crystal-Nanoparticle Composites (e.g., with Aerosil Gels)

The introduction of nanoparticles into a liquid crystal host creates a composite material where the nanoparticle network can impose constraints on the liquid crystal ordering. Dispersing fumed silica (B1680970) (Aerosil) particles, which form a random, gel-like network, is a common method to study the effects of "quenched random disorder" on liquid crystal phase transitions.

When a liquid crystal with a smectic phase, such as a derivative of this compound, is confined within the porous, random network of an Aerosil gel, the smectic order is profoundly affected. The silica network acts as a quenched random field, which disrupts the long-range positional order of the smectic layers. This disorder pins the smectic layers in random positions and orientations, effectively destroying the quasi-long-range order that characterizes a pure smectic-A phase.

High-resolution X-ray scattering studies on such systems reveal a significant broadening of the diffraction peaks corresponding to the smectic layer spacing. This indicates that the positional correlations of the smectic layers decay much more rapidly, transitioning from an algebraic decay in the pure liquid crystal to an exponential decay in the composite. The random field from the Aerosil gel breaks the continuous translational symmetry of the smectic-A to nematic transition. Calorimetric measurements also show changes in the specific heat peak associated with this transition; as the concentration of Aerosil increases, the peak tends to decrease in magnitude and become smeared out.

Table 2: Summary of Effects of Aerosil Gel on Smectic-A Phase Properties

| Property | Pure Smectic-A Liquid Crystal | Liquid Crystal + Aerosil Gel Composite |

|---|---|---|

| Smectic Layer Order | Quasi-long-range positional order | Short-range positional order (disrupted) |

| X-ray Scattering Profile | Sharp, resolution-limited peaks | Broadened peaks |

| Positional Correlation | Algebraic decay | Exponential decay |

| Heat Capacity (at N-SmA transition) | Sharp, distinct peak | Broadened peak with reduced magnitude |

This table summarizes the key experimental observations when an Aerosil gel introduces quenched random disorder to a smectic liquid crystal, based on studies of homologous systems.

Research into Polymer-Liquid Crystal Blends Involving Derivatives

Blending liquid crystals with polymers leads to the formation of Polymer-Dispersed Liquid Crystals (PDLCs). These materials consist of micron-sized droplets of a liquid crystal dispersed within a solid polymer matrix. materiability.com PDLCs are formed through a process of phase separation, which can be induced by polymerization, temperature change, or solvent evaporation. materiability.com The resulting composite film is typically opaque in its resting state because the randomly oriented liquid crystal droplets scatter light. When an electric field is applied, the liquid crystal molecules within the droplets align, matching their refractive index to that of the polymer matrix and rendering the film transparent.

Derivatives of this compound, which belong to the Schiff base class of liquid crystals, have been investigated as components in such polymer blends. Schiff bases are valued in liquid crystal research for their synthetic accessibility and rich mesomorphic behavior. rasayanjournal.co.inmdpi.com Research has shown that incorporating Schiff bases as additives into holographic polymer-dispersed liquid crystals (H-PDLCs) can modify the electro-optical response of the material. mdpi.com The specific molecular structure of the Schiff base additive can influence parameters such as the voltage required for switching and the diffraction efficiency of the holographic grating, demonstrating a method to tune the performance of these advanced optical materials. mdpi.com

Investigations into Chirality Induction by this compound and its Derivatives Remain a Niche Area of Study

Extensive research into the liquid crystal compound this compound (HOBOA) has covered various aspects of its mesomorphic behavior and potential applications. However, a thorough review of available scientific literature reveals a notable gap in one specific area: the use of HOBOA or its derivatives as chiral dopants to induce chirality in liquid crystalline systems.

Chirality, or "handedness," is a fundamental property in materials science, leading to the formation of helical superstructures in what are known as chiral nematic (or cholesteric) liquid crystal phases. This is typically achieved by introducing a small amount of a chiral molecule (a dopant) into a non-chiral (nematic) liquid crystal host. The efficiency of a chiral dopant is quantified by its helical twisting power (HTP), which describes its ability to induce a helical twist in the nematic host.

While the synthesis and investigation of chiral Schiff base compounds as dopants is an active area of research, specific studies detailing the synthesis of chiral derivatives of HOBOA for this purpose, or the use of achiral HOBOA itself in chirality induction experiments, are not readily found in published research. The scientific community has explored a wide array of chiral molecules, including those based on binaphthyls and other complex organic structures, to induce cholesteric phases. These studies often involve detailed analysis of the relationship between the molecular architecture of the dopant and the resulting helical pitch in the liquid crystal mixture.

Despite the well-established principles of chirality induction in liquid crystals, the application of these principles specifically to this compound remains an underexplored field. Consequently, there is a lack of data and detailed research findings on the helical twisting power of any potential chiral derivatives of HOBOA or on any unique chiral phenomena that might arise from its use in such composite systems. Further research would be necessary to explore this potential application and to generate the data required for a comprehensive understanding.

Viii. Research Directions and Potential Advanced Applications of P Hexyloxybenzylidene P Octylaniline

Role as a Reference Material in Liquid Crystal Physics

While not formally designated as a universal standard, p-Hexyloxybenzylidene p-octylaniline serves as a significant reference material in the study of liquid crystal physics, particularly in the investigation of phase transitions. Its predictable and well-characterized transitions between smectic and nematic phases make it an excellent model system for calibrating experimental setups and for comparative studies of new liquid crystalline compounds.

Researchers utilize materials like this compound to explore fundamental theories of condensed matter physics. Its behavior in binary mixtures is of particular interest, where it can be combined with other liquid crystals to study the influence of molecular structure on phase diagrams and the emergence of induced phases. The study of such mixtures helps in understanding intermolecular interactions and their effect on the macroscopic properties of the material. The well-documented thermal and physical properties of this compound provide a reliable baseline for interpreting the behavior of more complex liquid crystal systems.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39777-28-1 |

| Molecular Formula | C₂₇H₃₉NO |

| Molecular Weight | 393.6 g/mol |

| Boiling Point | 517.1ºC at 760 mmHg |

| Flash Point | 213.1ºC |

| Density | 0.93 g/cm³ |

Contributions to the Development of Advanced Anisotropic Materials

The development of advanced anisotropic materials, which possess directionally dependent properties, is a key area in materials science. This compound contributes to this field primarily as a component in liquid crystal mixtures. ontosight.ai By carefully selecting the components and their concentrations, researchers can fine-tune the properties of the resulting material to suit specific applications.

The inclusion of this compound in a mixture can influence several key parameters, including the temperature range of the liquid crystal phases, the viscosity, the dielectric anisotropy, and the optical birefringence. These properties are critical for the performance of the material in various applications. For instance, in the development of polymer-dispersed liquid crystals (PDLCs) or liquid crystal-polymer composites, the specific characteristics of the liquid crystal component are paramount. The compatibility of this compound with various polymers and its influence on the phase separation process are important areas of investigation for creating novel materials with tailored optical and electrical properties.

Explorations in Electro-Optical Device Research

The ability of liquid crystals to modulate light in response to an electric field is the foundation of their use in electro-optical devices. ontosight.ai this compound, like other members of the Schiff base liquid crystal family, is a subject of interest in this research area. Its molecular structure, featuring a rigid core and flexible alkyl chains, gives rise to a significant dielectric anisotropy, which is a prerequisite for electro-optical switching.

Research in this area involves characterizing the fundamental electro-optical properties of the material, such as its threshold voltage for switching, response times (rise and decay times), and contrast ratio. These parameters determine the suitability of the material for use in devices like displays, optical shutters, and spatial light modulators. Studies on this compound, often as part of a mixture, aim to understand how its molecular structure correlates with its electro-optical performance. This knowledge is crucial for the rational design of new liquid crystal materials with enhanced performance characteristics, such as lower power consumption and faster switching speeds.

Considerations for Next-Generation Display Technologies

The relentless pursuit of higher resolution, faster refresh rates, lower power consumption, and novel form factors like flexible displays drives the research into new liquid crystal materials. spie.org While this compound may not be a direct component in current commercial displays, its study provides valuable insights for the development of materials for next-generation technologies.

For advanced applications such as flexible displays, the liquid crystal material must exhibit not only excellent electro-optical properties but also good compatibility with plastic substrates and stability under mechanical stress. Research into Schiff base liquid crystals, including this compound, contributes to a broader understanding of the structure-property relationships that govern these characteristics. Furthermore, the exploration of novel liquid crystal phases, such as ferroelectric and antiferroelectric phases, which can offer significantly faster switching times, often involves the use of well-characterized materials like this compound as a host or a component in foundational studies. The insights gained from investigating its behavior in various physical conditions and mixtures can guide the synthesis and formulation of new materials that meet the demanding requirements of future display technologies. spie.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Q & A

Q. Basic Research Focus

- DSC Protocol : Use heating/cooling rates of 5°C/min under nitrogen to detect phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic). Ensure sample mass ≤5 mg to avoid thermal lag .

- Polarized Microscopy : Prepare thin films on glass slides, heat to isotropic phase, and observe texture changes (e.g., schlieren patterns for nematic phases) during cooling. Calibrate temperature stages to ±0.1°C accuracy.

- Data Consistency : Replicate measurements across 3–5 cycles to confirm hysteresis behavior and transition reproducibility .

What experimental strategies can resolve contradictions in reported phase transition temperatures across studies?

Advanced Research Focus

Contradictions often arise from impurities, heating rate variability, or instrumental calibration. Methodological solutions include:

- Standardized Protocols : Adopt uniform heating/cooling rates (e.g., 5°C/min) and validate DSC calibration with indium standards .

- Impurity Control : Use HPLC to quantify residual solvents or unreacted monomers; exclude batches with purity <98% .

- Cross-Lab Validation : Collaborate to replicate studies under controlled conditions, reporting detailed metadata (e.g., solvent history, sample encapsulation methods) .

What methodologies are recommended for assessing the thermal and oxidative stability of this compound in different experimental conditions?

Q. Advanced Research Focus

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under air/nitrogen to identify decomposition onset temperatures. Compare mass loss profiles to differentiate thermal vs. oxidative degradation .

- Accelerated Aging Studies : Expose samples to 60–80°C for 7–14 days, monitoring phase stability via DSC and FTIR (to detect oxidation products like carbonyl groups).

- Handling Precautions : Store under argon in amber vials to prevent UV-induced degradation, adhering to safety protocols for toxic compounds .

How should researchers design controlled experiments to investigate solvent effects on the crystallization behavior of this compound?

Q. Advanced Research Focus

- Factorial Design : Vary solvent polarity (e.g., toluene, chloroform, DMF) and evaporation rates in crystallization trials. Use 2 factorial designs to isolate solvent polarity vs. volatility effects .

- Characterization Metrics : Quantify crystal morphology (via SEM), lattice parameters (XRD), and defect density (polarized microscopy).

- Statistical Analysis : Apply ANOVA to correlate solvent properties (e.g., Hansen solubility parameters) with crystallization outcomes .

How can researchers ensure reproducibility in electro-optical measurements of this compound-based liquid crystal devices?

Q. Advanced Research Focus

- Device Fabrication : Standardize cell thickness (5–20 µm) using spacer beads and ITO-coated glass substrates. Pre-align layers with polyimide rubbing or photoalignment .

- Measurement Protocols : Control voltage frequencies (1 Hz–1 kHz) and temperature (±0.5°C) during response time tests. Document ambient humidity to mitigate ionic contamination .

- Data Reporting : Include raw datasets and calibration curves for threshold voltage () and response times () to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.